Perindopril Acyl-alpha-D-glucuronide
Description
Overview of Perindopril (B612348) Biotransformation Pathways
Perindopril is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to produce its active therapeutic agent. hmdb.canih.govgoogle.com Following oral administration, perindopril undergoes extensive metabolism, primarily in the liver. nih.govgoogle.comdrugbank.com The main biotransformation pathway is the hydrolysis of the ethyl ester side-chain, which converts perindopril into its pharmacologically active diacid metabolite, perindoprilat (B1679611). nih.govtandfonline.comtandfonline.com This active form is a potent inhibitor of the angiotensin-converting enzyme (ACE). hmdb.canih.govdrugbank.com
Beyond this primary activation step, perindopril is biotransformed into several other metabolites. drugbank.comnih.gov Six distinct metabolites have been identified in total. drugbank.comtandfonline.com These include not only the active perindoprilat but also glucuronide conjugates of both the parent drug (perindopril) and its active metabolite (perindoprilat). drugbank.comnih.govtandfonline.com Additionally, minor metabolic routes lead to the formation of cyclic lactam structures through internal dehydration of perindopril and perindoprilat. drugbank.comnih.govtandfonline.com Only a small fraction, between 4% and 12%, of the original oral dose is excreted unchanged in the urine. drugbank.com
Table 1: Major Identified Metabolites of Perindopril
| Metabolite | Metabolic Process | Pharmacological Activity |
|---|---|---|
| Perindoprilat | Hydrolysis | Active |
| Perindopril glucuronide | Glucuronidation | Inactive nih.gov |
| Perindoprilat glucuronide | Glucuronidation | Inactive |
| Perindopril lactam | Internal Dehydration | Inactive |
| Perindoprilat lactams (two identified) | Internal Dehydration | Inactive |
Significance of Glucuronide Conjugates in Drug Metabolism
Glucuronidation represents a critical Phase II metabolic pathway for a vast number of drugs and other foreign compounds (xenobiotics), as well as endogenous substances. nih.govnih.govresearchgate.net This process involves the conjugation of a substrate with glucuronic acid, which significantly increases the molecule's water solubility and molecular weight, thereby facilitating its elimination from the body, typically via urine or bile. nih.govnih.gov
The enzymatic reactions of glucuronidation are catalyzed by a superfamily of enzymes known as Uridine Diphosphoglucuronosyltransferases (UGTs). nih.govnih.gov These enzymes are primarily located in the endoplasmic reticulum of cells in various tissues, with the highest concentrations found in the liver, the principal site of drug metabolism. xenotech.comyoutube.com UGTs utilize an activated form of glucuronic acid, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), as a cofactor. xenotech.com They transfer the glucuronic acid moiety to a suitable functional group on the substrate molecule, such as a hydroxyl, carboxyl, amino, or sulfhydryl group. nih.gov The human UGT superfamily is divided into families and subfamilies, including UGT1A and UGT2B, which are responsible for the metabolism of the majority of drugs. nih.govnih.gov While the specific UGT isoforms responsible for perindopril glucuronidation are not extensively detailed in the provided literature, the formation of its glucuronide metabolites confirms the involvement of this enzyme system.
Acyl glucuronides are a specific class of metabolites formed when a drug containing a carboxylic acid group is conjugated with glucuronic acid. nih.govresearchgate.net The reaction, catalyzed by UGTs, forms an ester linkage between the carboxylic acid moiety of the drug and the 1-hydroxyl group of the glucuronic acid, resulting in a 1-O-acyl-β-D-glucuronide. nih.govresearchgate.net
These acyl glucuronides are known to be chemically reactive esters. nih.gov They can undergo spontaneous, non-enzymatic intramolecular rearrangement through a process called acyl migration. nih.govnih.gov This involves the acyl group (the drug molecule) moving from the C-1 position of the glucuronic acid ring to the C-2, C-3, or C-4 hydroxyl groups, forming various positional isomers. nih.govnih.gov The initially formed 1-β-glucuronide can also anomerize to its more stable α-anomer. nih.gov This reactivity and potential for forming various isomers are characteristic features of acyl glucuronide metabolism. rsc.org
Contextualization of Perindopril Acyl-alpha-D-glucuronide as a Metabolite
Perindopril contains a carboxylic acid group, making it a substrate for the formation of an acyl glucuronide. nih.govtandfonline.com The glucuronidation of the parent drug, perindopril, leads to the formation of this compound and its corresponding beta isomer. drugbank.comhmdb.ca This metabolic pathway is considered a minor route of biotransformation for perindopril. nih.govtandfonline.comtandfonline.com
This compound is specifically the glycosylated metabolite where the glucuronic acid is attached to the perindopril molecule in an alpha configuration. scbt.com While the initially formed metabolite by UGT enzymes is the 1-β-O-acyl glucuronide, it can undergo rearrangement and anomerization to form the α-isomer. nih.gov this compound is recognized as a key metabolite for research purposes related to the study of perindopril's metabolic fate.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H40N2O11 | scbt.com |
| Molecular Weight | 544.60 g/mol | |
| Description | A glycosylated metabolite of perindopril. scbt.com |
Structure
3D Structure
Properties
CAS No. |
120398-66-5 |
|---|---|
Molecular Formula |
C25H40N2O11 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17-,18-,19+,20-,25-/m0/s1 |
InChI Key |
VEYBPHDESXGJIN-STTHWTIYSA-N |
SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Formation and Biosynthesis of Perindopril Acyl Alpha D Glucuronide
Enzymatic Pathways of Glucuronidation
The conjugation of glucuronic acid to substrate molecules, a process known as glucuronidation, is a major Phase II metabolic reaction. genomind.com This reaction is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govcriver.com These membrane-bound enzymes are primarily located in the endoplasmic reticulum of cells, particularly in the liver. criver.comnih.gov The UGT enzymes facilitate the transfer of a glucuronic acid group from a high-energy co-factor to a variety of substrates, including drugs with carboxylic acid functional groups. nih.gov
In humans, drug glucuronidation is almost exclusively catalyzed by the UGT1 and UGT2 families. criver.com While specific phenotyping studies for perindopril (B612348) are not extensively detailed in the provided literature, the glucuronidation of carboxylic acids is a known function of several UGT isoforms. Research indicates that isoforms such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are frequently involved in the metabolism of various drugs and endogenous compounds. criver.comnih.gov UGT2B7, in particular, is often implicated in the glucuronidation of drugs containing carboxylic acid moieties. nih.gov The involvement of multiple UGT isoforms often results in overlapping substrate specificities, which can make identifying the contribution of a single isoform challenging. researchgate.net
Table 1: Key UGT Isoforms in Drug Metabolism
| UGT Family | Isoform | Common Substrates/Functions |
|---|---|---|
| UGT1 | UGT1A1 | Bilirubin, various drugs; involved in xenobiotic metabolism. nih.govresearchgate.net |
| UGT1A3 | Metabolizes various drugs and endogenous compounds. nih.gov | |
| UGT1A9 | Active in the metabolism of drugs, steroids, and fatty acids. nih.gov |
| UGT2 | UGT2B7 | Key enzyme for glucuronidation of many drugs, including those with carboxylic acid groups, and endogenous compounds like fatty acids. criver.comnih.gov |
Stereochemical Considerations in Metabolite Formation
Perindopril is a molecule with multiple chiral centers, meaning it exists as specific stereoisomers. nih.govsigmaaldrich.com The enzymatic processes involved in its metabolism, including glucuronidation, can be stereoselective. UGT enzymes have demonstrated the ability to differentiate between enantiomers of a drug, leading to the preferential formation of one glucuronide stereoisomer over another. researchgate.net
The designation "Perindopril Acyl-alpha-D-glucuronide" itself contains critical stereochemical information. It specifies the "alpha" configuration at the anomeric carbon of the D-glucuronide moiety that is newly formed during the conjugation reaction. This is distinct from the beta-glucuronide, which would be a different stereoisomer. medchemexpress.comebi.ac.uk The specific three-dimensional structure of both the perindopril molecule and the active site of the UGT isoform involved will dictate the stereochemical outcome of the metabolic reaction. sigmaaldrich.com
In Vitro and Cellular Models for Studying Biosynthesis
To investigate the formation of metabolites like this compound without the complexities of a whole organism, researchers utilize various in vitro and cellular models. nih.gov These systems are essential for characterizing metabolic pathways and identifying the specific enzymes involved in a process known as reaction phenotyping. nih.gov
A standard method for studying Phase I and Phase II metabolism involves the use of liver microsomes. nih.gov Microsomes are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when cells are broken up in the laboratory. These preparations contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.govnih.gov In a typical microsomal incubation assay, liver microsomes (often from human donors, termed HLMs) are combined with the drug substrate (perindopril), the essential cofactor (UDPGA), and a buffer solution at a physiological pH and temperature. nih.gov The reaction is allowed to proceed for a set time before being stopped, and the resulting mixture is analyzed to identify and quantify the metabolites formed. nih.gov
For more precise identification of which UGT isoform is responsible for a specific metabolic reaction, researchers use recombinant UGT systems. nih.govcriver.com In these systems, the DNA encoding a single human UGT isoform is expressed in a host cell line, such as insect cells (e.g., Sf9) or mammalian cells. nih.govbioivt.com This results in the production of membranes containing a high concentration of just one specific UGT enzyme. nih.gov By individually incubating the drug with each recombinant UGT isoform, scientists can directly determine which enzymes are capable of forming the glucuronide metabolite. criver.com This approach avoids the complexities of the multiple enzymes present in liver microsomes. researchgate.net
Table 2: Comparison of In Vitro Models for Glucuronidation Studies
| Model System | Description | Advantages | Limitations |
|---|---|---|---|
| Microsomal Incubations (e.g., HLMs) | Vesicles of endoplasmic reticulum from liver tissue, containing a mixture of metabolic enzymes. nih.govnih.gov | Reflects the enzyme complement of the native liver; good for initial metabolic profiling. | Cannot easily determine the contribution of individual UGT isoforms due to overlapping activity. researchgate.net |
| Recombinant UGT Systems | Host cells engineered to express a single, specific UGT isoform. nih.govcriver.com | Allows for precise identification of which enzyme(s) metabolize a drug (reaction phenotyping). nih.gov | May not fully replicate the cellular environment and enzyme interactions of the native liver. |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating metabolites like Perindopril (B612348) Acyl-alpha-D-glucuronide from complex biological samples, enabling accurate quantification and further structural analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely established technique for the analysis of perindopril and its metabolites. researchgate.net Reversed-phase (RP-HPLC) methods are commonly utilized, employing C18 columns for separation. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, often with pH adjustment. researchgate.netnih.gov For instance, one validated RP-HPLC method for perindopril uses a mobile phase of phosphate buffer and acetonitrile in a 65:35 v/v ratio. researchgate.net Another approach for simultaneous estimation with other drugs in a combination formulation used a mobile phase of mixed phosphate buffer and acetonitrile (55:45 v/v) on a C18 column. researchgate.net While these methods are developed for the parent drug, their principles are directly applicable to the separation of its glucuronidated metabolites, which are more polar. Adjustments to the mobile phase gradient are typically required to ensure adequate retention and separation of the hydrophilic glucuronide from the parent compound and other less polar metabolites.
Table 1: Examples of HPLC and UHPLC Conditions for Perindopril Analysis This table is interactive. Click on the headers to sort.
| Technique | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC | Promosil C18 (250 mm x 4.6 mm, 5 µm) | Methanol: 0.02 M Sodium Dihydrogen Phosphate (60:40, v/v), pH 3.0 | Fluorescence | Determination of perindopril after derivatization. nih.gov |
| RP-HPLC | C18 | Phosphate Buffer: Acetonitrile (65:35, v/v) | UV | Quantification of perindopril in tablet dosage forms. researchgate.net |
| RP-HPLC | Cosmosil C18 (250 mm x 4.6 mm, 5 µm) | Mixed Phosphate Buffer: Acetonitrile (55:45, v/v) | UV | Simultaneous estimation of perindopril and amlodipine. researchgate.net |
| UHPLC | Not specified | Not specified | UV | Simultaneous determination of perindopril arginine and indapamide. mdpi.com |
| UHPLC-QToF-MS | Not specified | Not specified | MS | Identification of perindopril degradation products. mdpi.com |
Ultra-High Performance Liquid Chromatography (UHPLC) Approaches
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. These benefits are particularly valuable for the rapid analysis of large numbers of biological samples in pharmacokinetic studies. UHPLC systems, which use columns with smaller particle sizes (typically sub-2 µm), achieve superior separation efficiency. A stability-indicating UHPLC-UV method has been successfully developed and validated for the simultaneous determination of perindopril arginine in combination with other drugs. mdpi.com The enhanced speed of UHPLC allows for run times as short as 1.5 to 2.0 minutes per sample, making it possible to analyze over 450 samples per day. researchgate.netnih.gov This high-throughput capability is essential for clinical studies and makes UHPLC an ideal platform when coupled with mass spectrometry for metabolite analysis. mdpi.com
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the detection and structural confirmation of drug metabolites, providing unparalleled sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices like plasma and milk. nih.govresearchgate.netscispace.com This technique utilizes a triple quadrupole mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode, to achieve high selectivity and sensitivity. researchgate.net For perindopril and its active metabolite perindoprilat (B1679611), methods have been validated with a lower limit of quantification (LOQ) as low as 0.1 to 0.5 ng/mL in human plasma. researchgate.netnih.gov
Analyses are typically performed using an electrospray ionization (ESI) source in positive ion mode. researchgate.net The mass transition monitored for perindopril is often m/z 369.10 → 172.00. researchgate.netnih.gov For Perindopril Acyl-alpha-D-glucuronide, a similar strategy would be employed, selecting the precursor ion corresponding to its molecular weight (544.59 g/mol ) and identifying a specific, stable product ion for quantification. scbt.com The direct measurement of glucuronides by LC-MS/MS avoids the need for chemical or enzymatic hydrolysis, which can be incomplete or lead to degradation of the analyte, thus improving accuracy and simplifying sample preparation. scispace.com
Table 2: Mass Spectrometry Parameters for Perindopril and Related Compounds This table is interactive. Click on the headers to sort.
| Analyte | Ionization Mode | Mass Transition (m/z) | Application | LOQ |
|---|---|---|---|---|
| Perindopril | Positive ESI | 369.10 → 172.00 | Quantification in human plasma and milk. researchgate.netnih.gov | 0.1 - 0.5 ng/mL researchgate.netnih.gov |
| Perindoprilat | Positive ESI | 339.00 → 168.10 | Quantification in human plasma and milk. nih.gov | 0.3 ng/mL nih.gov |
| Glucuronide Metabolites (General) | Positive ESI | [M+H]+ → Aglycone+ | Identification via neutral loss scan. nih.gov | N/A |
In Silico Deconjugation Strategies in Tandem Mass Spectrometry
Identifying glucuronide conjugates can be challenging when authentic reference standards for the metabolites are not available. In silico deconjugation is an innovative strategy used with high-resolution tandem mass spectrometry (HRMS/MS) data to overcome this limitation. nih.govnih.gov The workflow begins with a neutral loss scan to detect molecules that lose a specific mass corresponding to the glucuronic acid moiety (C₆H₈O₆), which has a neutral loss of m/z 176.0321 upon fragmentation. nih.gov
Once a potential glucuronide is detected, the tandem mass spectrum is computationally "truncated" by removing the glucuronide-related fragments. nih.govresearchgate.net This process generates an in silico deconjugated spectrum, which represents the fragmentation pattern of the aglycone (the parent molecule). This resulting spectrum can then be searched against existing mass spectral libraries of the parent compounds. nih.govnih.gov This approach has proven reliable for annotating a wide range of glucuronidated structures in biological samples, significantly enhancing the ability to identify metabolites without the need for enzymatic deconjugation steps or the synthesis of numerous reference standards. nih.gov
Structural Elucidation via High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS), particularly instruments like Quadrupole Time-of-Flight (QToF), provides highly accurate mass measurements, which are crucial for the structural elucidation of unknown metabolites. mdpi.com The precise mass data allows for the determination of the elemental composition of the metabolite and its fragments, greatly narrowing down potential structures.
Furthermore, differentiating between various types of glucuronide conjugates (e.g., acyl-, O-, or N-glucuronides) can be challenging as they are isomeric. A novel approach combines chemical derivatization with HRMS to definitively determine the site of glucuronidation. nih.gov This method is based on the principle that derivatization of acyl-, O-, or N-glucuronides will result in predictable and distinct mass shifts depending on the number of functional groups that react. nih.gov By analyzing these mass shifts, the specific type of linkage can be confirmed. This is particularly important for compounds with carboxylic acid groups, like perindopril, which can form potentially reactive acyl-glucuronides. This method provides definitive structural information, confirming the identity as this compound. nih.gov
Challenges in Analytical Quantification of Labile Acyl Glucuronides
The quantification of labile acyl glucuronides, such as this compound, in biological matrices is a complex task. nih.gov The ester linkage in these molecules is susceptible to cleavage and rearrangement, which can lead to inaccurate measurements if not properly addressed during the analytical process.
A primary challenge in the bioanalysis of this compound is its tendency to undergo hydrolysis, converting back to the parent drug, perindopril. nih.govnih.gov This back-conversion can occur both in vivo and ex vivo during sample collection, storage, and processing. The hydrolysis is pH-dependent and can be influenced by enzymatic activity in biological samples. nih.govresearchgate.net This phenomenon can lead to an underestimation of the glucuronide concentration and a corresponding overestimation of the parent drug concentration, thereby affecting pharmacokinetic assessments. nih.gov Studies on various acyl glucuronides have shown that lowering the temperature and pH of the biological samples immediately after collection can help to minimize this back-conversion. nih.gov
Acyl migration is another intramolecular rearrangement that complicates the quantification of acyl glucuronides. nih.govcurrentseparations.com The acyl group can migrate from the 1-O-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety, forming various positional isomers. currentseparations.comnih.gov These isomers may have different stability and reactivity profiles, and their formation reduces the concentration of the primary 1-O-β-acyl glucuronide. nih.gov
| Challenge | Description | Impact on Quantification | Mitigation Strategies |
| Back-Conversion (Hydrolysis) | Cleavage of the ester bond, reverting the glucuronide back to the parent drug (perindopril). nih.govnih.gov | Underestimation of this compound and overestimation of perindopril. nih.gov | Lowering sample temperature and pH; addition of enzyme inhibitors. nih.gov |
| Acyl Migration | Intramolecular rearrangement of the acyl group to different positions on the glucuronic acid ring. nih.govcurrentseparations.com | Formation of multiple isomers, complicating the chromatographic separation and quantification of the primary metabolite. currentseparations.com | Optimized chromatographic methods and careful control of sample pH and temperature. currentseparations.com |
The stability of this compound is a critical factor throughout the entire analytical workflow. nih.gov The conditions used for sample preparation, including the choice of solvents, temperature, and pH, must be carefully optimized to prevent degradation. For instance, the use of acidic conditions (e.g., addition of formic acid) during sample extraction and in the mobile phase for liquid chromatography can help to stabilize the acyl glucuronide. currentseparations.com
The inherent instability of acyl glucuronides means that even under controlled conditions, some degree of degradation may be unavoidable. Therefore, it is essential to conduct thorough stability assessments as part of the method validation process. This includes evaluating the stability of the analyte in the biological matrix at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and for various durations to understand its degradation kinetics. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of metabolites, including acyl glucuronides. nih.gov It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous structure confirmation.
While specific experimental NMR data for this compound is not widely published, predicted ¹H NMR data for the related beta-anomer is available from resources like the Human Metabolome Database. hmdb.ca This predicted data can serve as a useful reference for researchers working on the structural characterization of perindopril metabolites. The chemical shifts and coupling constants of the protons on the glucuronic acid moiety and the perindopril structure can confirm the site of glucuronidation and the stereochemistry of the glycosidic bond. nih.govnih.gov
| Predicted ¹H NMR Data for Perindopril Acyl-beta-D-glucuronide (400 MHz, D₂O) | |
| Chemical Shift (ppm) | Assignment |
| Data not available in a structured format in the provided search results. | Assignments would correspond to specific protons on the perindopril and glucuronide moieties. |
NMR can also be utilized to study the kinetics of acyl migration and hydrolysis directly in solution, providing valuable insights into the stability and reactivity of these metabolites under various conditions. nih.govnih.gov By monitoring the changes in the NMR signals of the different isomers over time, researchers can determine the rates of these degradation pathways. nih.gov
Mechanistic Aspects of Perindopril Acyl Alpha D Glucuronide Disposition
Chemical Stability and Degradation Pathways
Acyl glucuronides are ester-linked conjugates that are known to be reactive and unstable under physiological conditions. nih.govcurrentseparations.com Their degradation is a critical factor in their disposition and potential for toxicity. The primary degradation pathways involve acyl migration and hydrolysis, which are influenced by several environmental factors. nih.govnih.gov
A key feature of acyl glucuronide instability is acyl migration. currentseparations.com This non-enzymatic, intramolecular reaction involves the transfer of the perindopril (B612348) acyl group from its initial C-1 hydroxyl group (the anomeric carbon) of the glucuronic acid moiety to other hydroxyl groups on the sugar ring. nih.govresearchgate.net This process leads to the formation of a mixture of positional isomers, primarily the 2-, 3-, and 4-O-acyl esters. nih.govnih.gov
The initial, metabolically formed conjugate is the 1-O-acyl-β-d-glucuronide. This isomer is susceptible to intramolecular rearrangement, yielding the more stable β-isomers. nih.gov These isomers can also undergo reversible anomerization to their corresponding α-isomers. nih.gov This isomerization is a significant pathway because the resulting isomers have different chemical properties and reactivity compared to the parent 1-O-β-glucuronide. nih.govresearchgate.net For instance, unlike the 1-O-acyl-β-d-glucuronides, the 2-, 3-, and 4-O-glucuronic acid esters are not substrates for the β-glucuronidase enzyme. nih.gov
Concurrent with acyl migration, Perindopril Acyl-alpha-D-glucuronide can undergo hydrolysis, breaking the ester linkage to release the parent drug, perindopril, and d-glucuronic acid. nih.govnih.gov This reaction can occur through two primary mechanisms:
Chemical Hydrolysis: Spontaneous cleavage of the ester bond due to the aqueous environment, influenced by pH. currentseparations.comnih.gov
Enzymatic Hydrolysis: The 1-O-acyl-β-d-glucuronide isomer can be hydrolyzed by enzymes such as β-glucuronidases and carboxylesterases. nih.gov However, this pathway becomes irrelevant once acyl migration to other positions on the glucuronic acid ring has occurred. nih.gov Studies on the acyl glucuronides of other nonsteroidal anti-inflammatory drugs (NSAIDs) show that in human liver microsomes, esterases are the dominant hydrolases, whereas in rats, both esterases and β-glucuronidase contribute significantly. nih.gov
The stability of this compound is highly dependent on various physicochemical factors. nih.gov
pH: Acyl glucuronides are notably unstable at physiological pH (7.4), where both acyl migration and hydrolysis are significant. currentseparations.com Stability generally increases in acidic conditions (pH < 4), which can be utilized during sample analysis to prevent degradation by adding formic acid. nih.gov
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and acyl migration. nih.gov Incubations are typically performed at 37°C to mimic physiological conditions, but storage requires much lower temperatures to maintain the integrity of the compound. nih.gov
Matrix Effects: The chemical environment, or matrix, can influence stability. The presence of proteins and other endogenous molecules can affect reaction rates. For example, the composition of incubation buffers (e.g., phosphate (B84403) vs. Tris-HCl) can impact the measured stability and reactivity of these metabolites. nih.govnih.gov
The following table summarizes the half-lives of various acyl glucuronides under different conditions, illustrating the impact of molecular structure and assay conditions on stability.
| Compound | Category | Half-life (hours) in Buffer (pH 7.4, 37°C) |
|---|---|---|
| Diclofenac AG | Withdrawn | 0.7 |
| Tolmetin AG | Withdrawn | 1.2 |
| Zomepirac AG | Withdrawn | 0.4 |
| Carprofen AG | Warning | 4.2 |
| Diflunisal AG | Warning | 9.2 |
| Ibuprofen AG | Safe | > 10 |
| Naproxen AG | Safe | > 10 |
Data adapted from a study on various acyl glucuronides to illustrate general stability trends. nih.gov AG = Acyl Glucuronide.
Chemical Reactivity and Covalent Adduct Formation
The chemical reactivity of acyl glucuronides, including the perindopril metabolite, is a subject of significant interest due to the potential for these metabolites to form covalent bonds with endogenous macromolecules. nih.govmdpi.com This irreversible binding may lead to the dysfunction of target proteins. nih.gov
Acyl glucuronides are electrophilic and can react with nucleophilic sites on proteins, such as the amino, thiol, or hydroxyl groups of amino acid residues. nih.govmdpi.com This process, known as transacylation or acylation, results in the formation of stable, covalent adducts. mdpi.com Serum albumin is a common target for such reactions due to its high concentration in plasma and the presence of numerous nucleophilic residues. nih.gov
While direct studies on this compound are limited, research on the parent drug perindopril and its active metabolite perindoprilat (B1679611) shows significant binding to serum proteins, primarily albumin. nih.gov It is plausible that the acyl glucuronide metabolite also engages in such interactions, both through non-covalent binding and covalent adduct formation. Studies with other drugs have shown that their acyl glucuronide metabolites readily form covalent adducts with proteins in various subcellular fractions, including cytosolic and microsomal proteins. nih.gov
The table below shows the extent of covalent adduct formation for acyl glucuronides of two different NSAIDs with various organelle proteins, demonstrating the widespread potential for such interactions.
| Acyl Glucuronide | Cytosol (pmol/mg protein) | Microsomes (pmol/mg protein) | Mitochondria (pmol/mg protein) | Nuclei (pmol/mg protein) |
|---|---|---|---|---|
| Diclofenac-AG | 403.3 ± 27.5 | 290.0 ± 19.1 | 155.6 ± 22.2 | 273.3 ± 33.3 |
| Ketoprofen-AG (S-isomer) | 110.0 ± 10.0 | 86.7 ± 12.0 | 53.3 ± 8.8 | 73.3 ± 8.8 |
Data derived from a study on NSAID acyl glucuronides to illustrate covalent binding potential. nih.gov AG = Acyl Glucuronide.
A second mechanism for covalent binding involves the formation of a Schiff base. researchgate.net This pathway is dependent on the prior isomerization of the acyl glucuronide. Following acyl migration to the 2-, 3-, or 4-position, the glucuronic acid ring can open to expose a reactive aldehyde functional group (ring-chain tautomerism). researchgate.net
This aldehyde can then react with primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a Schiff base (an imine). researchgate.netnih.gov This adduct can then undergo further rearrangement (an Amadori rearrangement) to form a more stable, ketoamine-linked covalent adduct. researchgate.net This glycation mechanism, distinct from direct acylation, represents an alternative pathway by which this compound could covalently modify proteins. mdpi.com
Reactivity with Small Nucleophiles (e.g., Glutathione)
The reactivity of acyl glucuronides with endogenous nucleophiles such as glutathione (B108866) is a topic of significant interest in drug metabolism and toxicology. Acyl glucuronides are ester-linked conjugates that can be susceptible to nucleophilic attack, leading to the formation of adducts. This reactivity is a potential mechanism for the formation of immunogenic haptens, which can, in some cases, lead to adverse drug reactions.
In vitro studies with other carboxylic acid-containing drugs have demonstrated that their corresponding acyl glucuronide metabolites can react with glutathione to form glutathione adducts. This process, known as transacylation, involves the transfer of the acyl group from the glucuronic acid moiety to the sulfhydryl group of glutathione. The formation of such adducts is often considered a marker of chemical reactivity for an acyl glucuronide.
However, a review of the scientific literature reveals a significant gap in knowledge specifically concerning this compound. There are no published non-clinical studies that have specifically investigated the reactivity of this compound with glutathione or other small nucleophiles. Consequently, there is no direct evidence to confirm or refute the formation of a perindopril-glutathione adduct originating from its acyl glucuronide metabolite. Without such studies, any discussion on the specific reactivity of this compound remains speculative and based on extrapolation from the broader class of acyl glucuronides.
Mechanisms of Metabolite Disposition (Non-Clinical Focus)
Pre-systemic, or first-pass, metabolism refers to the metabolic conversion of a drug that occurs before it reaches the systemic circulation. For orally administered drugs, this primarily takes place in the liver and the gastrointestinal tract.
Pharmacokinetic studies of perindopril have indicated that its metabolite, often referred to as perindoprilat glucuronide, is predominantly formed through pre-systemic first-pass metabolism. nih.gov Following oral administration, perindopril is absorbed and undergoes extensive metabolism, with only a small fraction (4% to 12%) of the parent drug being excreted unchanged in the urine. This suggests that a significant portion of the administered dose is metabolized, with glucuronidation being a notable pathway.
While these findings point towards the importance of first-pass metabolism in the formation of a glucuronide metabolite of perindopril's active form, perindoprilat, specific non-clinical data quantifying the extent of pre-systemic formation of this compound are not available. The precise contribution of the gut wall versus the liver to this first-pass glucuronidation of perindopril has not been delineated in non-clinical models. The absence of such data makes it difficult to construct a detailed and quantitative picture of the pre-systemic disposition of this specific metabolite.
Pharmacodynamic Mechanisms and Intrinsic Activity Assessment
Investigation of Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of the Metabolite
Perindopril (B612348) undergoes extensive metabolism following administration. nih.gov The primary route of biotransformation involves the hydrolysis of the ethyl ester side-chain, leading to the formation of perindoprilat (B1679611), which is the pharmacologically active metabolite responsible for ACE inhibition. nih.gov Another significant metabolic pathway is the formation of acyl glucuronides of both perindopril and perindoprilat. nih.gov
Current scientific literature indicates that Perindopril Acyl-alpha-D-glucuronide is considered to be an inactive metabolite. nih.gov Research has consistently pointed to perindoprilat as the sole metabolite of perindopril with significant ACE inhibitory activity. nih.gov While direct in-vitro studies specifically quantifying the ACE inhibitory capacity of this compound are not extensively detailed in publicly available research, the consensus in pharmacological reviews is that the glucuronidation of perindopril results in a loss of its therapeutic activity. nih.gov
The structural modification of the carboxyl group through glucuronidation likely hinders the metabolite's ability to bind effectively to the active site of the angiotensin-converting enzyme. The ACE inhibitory action of compounds like perindoprilat relies on their specific molecular structure to interact with the enzyme, and the addition of a bulky glucuronide moiety is thought to disrupt this interaction.
Comparative Mechanistic Studies with Parent Compound and Other Metabolites
A comparative analysis of the pharmacodynamic mechanisms of this compound, its parent compound perindopril, and the active metabolite perindoprilat reveals significant differences in their biological activity. Perindopril itself is a prodrug with minimal intrinsic activity and requires bioactivation to perindoprilat. nih.gov
The ACE inhibitory effects of perindoprilat are well-characterized and are responsible for the therapeutic efficacy of perindopril. In contrast, this compound, along with perindoprilat glucuronide, are considered major, yet inactive, metabolites. nih.govnih.gov
The following table provides a comparative overview of the known activities of perindopril and its key metabolites:
| Compound | Role | Primary Activity |
| Perindopril | Prodrug | Minimal intrinsic activity |
| Perindoprilat | Active Metabolite | Potent ACE inhibitor |
| This compound | Metabolite | Inactive |
| Perindoprilat Glucuronide | Metabolite | Inactive |
This table summarizes the generally accepted activities of perindopril and its metabolites based on available pharmacological literature.
Potential for Mechanistic Interactions with Biological Targets
Given that this compound is considered pharmacologically inactive with respect to ACE inhibition, its potential for direct mechanistic interactions with other biological targets is presumed to be low. nih.gov However, the biotransformation process itself and the presence of this metabolite in circulation could have indirect implications.
The glucuronidation pathway is a common route for the metabolism and elimination of many drugs. Therefore, there is a theoretical potential for interaction at the level of the UGT (UDP-glucuronosyltransferase) enzymes responsible for its formation. Competition for these enzymes with other co-administered drugs that also undergo glucuronidation could potentially alter the metabolic profile of either substance. However, specific studies on the clinical significance of such interactions involving this compound are not prominently featured in the literature.
Furthermore, while direct interaction with therapeutic targets may be absent, the accumulation of any metabolite, including this compound, in individuals with impaired renal function could be a consideration, although the primary concern in such patients is the accumulation of the active metabolite, perindoprilat.
Preclinical and in Vitro Research Models
In Vitro Reactivity Assays
Acyl glucuronides are a class of metabolites known for their chemical reactivity, which can lead to covalent binding with proteins and potential toxicity. These metabolites are unstable under physiological pH conditions and can undergo hydrolysis back to the parent compound or intramolecular rearrangement through a process called acyl migration. This migration involves the transfer of the acyl group to different positions on the glucuronic acid moiety, forming various isomers. These isomers have been implicated in covalent binding to proteins, which is a potential mechanism for idiosyncratic drug reactions.
Standardized analytical methods, such as LC/MS/MS, are employed to investigate the in vitro reactivity of acyl glucuronides. These methods allow for the separation and detection of the parent drug (aglycone), the primary 1-O-acyl glucuronide metabolite, and its isomers. The stability of the acyl glucuronide is assessed by measuring its hydrolysis and isomerization rate constants. The potential for protein binding can also be evaluated in these in vitro systems.
While the general reactivity of acyl glucuronides is well-documented, specific data on the in vitro reactivity of Perindopril (B612348) Acyl-alpha-D-glucuronide is not extensively available in the public domain. However, the principles of acyl glucuronide reactivity would apply. In a typical in vitro assay, the compound would be incubated with human liver microsomes to generate the acyl glucuronide. The stability of the formed Perindopril Acyl-alpha-D-glucuronide would then be monitored over time in a physiological buffer (e.g., pH 7.4) to determine its rate of hydrolysis and the formation of any isomeric forms due to acyl migration. Furthermore, incubation with proteins such as human serum albumin would be conducted to assess the potential for covalent binding.
Table 1: General Parameters for In Vitro Reactivity Assessment of Acyl Glucuronides
| Parameter | Description | Typical Assay Conditions | Analytical Method |
| Hydrolysis Rate | The rate at which the acyl glucuronide breaks down to the parent drug. | Incubation in physiological buffer (pH 7.4) at 37°C. | LC/MS/MS |
| Acyl Migration | The intramolecular rearrangement of the acyl group on the glucuronic acid moiety. | Monitored concurrently with hydrolysis under the same conditions. | LC/MS/MS |
| Protein Binding | The extent of covalent adduction to proteins, typically human serum albumin (HSA). | Incubation with HSA in physiological buffer at 37°C. | LC/MS/MS, Radiometric Detection |
Non-Human Animal Models for Metabolic Profiling and Disposition Studies
The metabolism of perindopril has been investigated in several non-human animal species, including rats, dogs, and monkeys, to understand its pharmacokinetic profile and biotransformation pathways. These studies are crucial for preclinical safety assessment and for predicting the metabolic fate of the drug in humans.
A study involving the administration of radiolabeled perindopril (14C-perindopril) to rats, dogs, and monkeys identified six biotransformation products in urine, feces, and plasma (and bile in rats) nih.gov. The primary metabolic pathway in all these species is the hydrolysis of the ethyl ester group to form the pharmacologically active metabolite, perindoprilat (B1679611) nih.gov.
A secondary, minor route of biotransformation is the formation of acyl glucuronides of both perindopril and perindoprilat nih.gov. This indicates that this compound is formed in these preclinical species, although it is not the predominant metabolite nih.gov. The disposition of these metabolites, including the acyl glucuronide, would be determined by analyzing their excretion in urine and feces over time. In rats, biliary excretion is also a significant route of elimination that is typically investigated nih.gov.
Table 2: Summary of Perindopril Metabolism in Non-Human Animal Models
| Species | Primary Metabolic Pathway | Minor Metabolic Pathway | Key Findings |
| Rat | Hydrolysis to Perindoprilat | Acyl glucuronidation of Perindopril and Perindoprilat | Six biotransformation products identified in urine, feces, plasma, and bile. nih.gov |
| Dog | Hydrolysis to Perindoprilat | Acyl glucuronidation of Perindopril and Perindoprilat | Six biotransformation products identified in urine, feces, and plasma. nih.gov |
| Monkey | Hydrolysis to Perindoprilat | Acyl glucuronidation of Perindopril and Perindoprilat | Six biotransformation products identified in urine, feces, and plasma. nih.gov |
Computational and Theoretical Studies
Molecular Structure and Conformation Analysis
Detailed molecular structure and conformation analysis of Perindopril (B612348) Acyl-alpha-D-glucuronide using computational methods are not extensively available in the public domain. However, the molecular properties of its parent drug, perindopril, have been elucidated using theoretical chemistry. nih.gov Studies on perindopril erbumine and perindopril L-arginine complexes have utilized methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d) basis set to compute their geometries and energies. nih.gov These studies have provided insights into the stability of different forms of perindopril in the gas phase and in solution. nih.gov
For Perindopril Acyl-alpha-D-glucuronide, similar computational approaches could be employed to determine its three-dimensional structure and explore its conformational landscape. Such analyses would typically involve identifying low-energy conformers and understanding the intramolecular interactions, such as hydrogen bonds, that dictate its preferred shape. The inherent flexibility of the glucuronide moiety and the perindopril backbone suggests a complex conformational space that could be explored through systematic conformational searches and molecular mechanics or quantum chemical calculations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₄₀N₂O₁₁ | medchemexpress.com |
| Molecular Weight | 544.59 g/mol | medchemexpress.com |
Quantum Chemical Calculations of Reactivity and Stability
Specific quantum chemical calculations detailing the reactivity and stability of this compound are not readily found in the scientific literature. Generally, the reactivity of acyl glucuronides is a subject of significant interest due to their potential to undergo acyl migration and form adducts with proteins. mdpi.com Quantum chemical methods are instrumental in understanding the electronic factors that influence the stability of these metabolites. nih.gov
For a compound like this compound, quantum chemical calculations, likely employing DFT, could be used to investigate the electronic properties of the ester linkage, which is central to its reactivity. nih.gov Key parameters that could be calculated include the partial charges on the carbonyl carbon and the adjacent oxygen atom, as well as the energy of the lowest unoccupied molecular orbital (LUMO) of the ester group. These calculations would provide insights into the susceptibility of the carbonyl group to nucleophilic attack, a key step in both hydrolysis and acyl migration reactions. The stability of the glucuronide can be influenced by both the electronic and steric features of the parent drug molecule. nih.gov
Molecular Dynamics Simulations of Binding and Interactions
There is a lack of specific studies employing molecular dynamics (MD) simulations to investigate the binding and interactions of this compound with biological macromolecules. MD simulations are a powerful tool for exploring the dynamic nature of drug-receptor interactions and have been widely applied in drug discovery and development. mdpi.comnih.gov
In a hypothetical MD simulation study, this compound could be modeled in complex with a target protein to understand the nature of their binding. Such simulations could reveal the key amino acid residues involved in the interaction, the role of water molecules in the binding site, and the conformational changes that may occur upon binding. mdpi.com The binding free energy, which is a measure of the affinity of the ligand for the protein, could also be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov These simulations would provide a dynamic picture of the interactions that is complementary to the static view offered by experimental techniques.
In Silico Prediction of Glucuronide Reactivity
While specific in silico predictions for the reactivity of this compound are not published, general methodologies for predicting the reactivity of acyl glucuronides have been developed. nih.gov These approaches are valuable in early drug design to flag potentially reactive metabolites. nih.gov
One such method involves establishing a correlation between the degradation half-life of the acyl glucuronide and the hydrolysis half-life of the more easily synthesized methyl ester derivative. nih.gov Furthermore, completely in silico models have been created that correlate the methyl ester hydrolysis half-life with the predicted ¹³C NMR chemical shift of the carbonyl carbon and steric descriptors using a Partial Least Squares (PLS) model. nih.gov This allows for the prediction of acyl glucuronide reactivity with acceptable accuracy without the need for extensive laboratory synthesis and kinetic measurements. nih.gov Such models could be applied to this compound to estimate its reactivity profile.
Future Research Directions
Chromatographic and Spectrometric Methods
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used technique for the separation and determination of perindopril (B612348) and its related substances. wisdomlib.orgresearchgate.netresearchgate.net For enhanced sensitivity and specificity, especially in complex biological matrices like plasma, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). wisdomlib.org These methods allow for the precise quantification of perindopril metabolites, including the glucuronide conjugate. wisdomlib.orgresearchgate.net Method development often involves optimizing the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724) and phosphate (B84403) buffer), and detector settings to achieve adequate separation and detection. researchgate.netnih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
